molecular formula C8H12O3 B14345108 6-(Propan-2-yl)oxane-2,4-dione CAS No. 92687-13-3

6-(Propan-2-yl)oxane-2,4-dione

Cat. No.: B14345108
CAS No.: 92687-13-3
M. Wt: 156.18 g/mol
InChI Key: DRTYIJSEIKGFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Propan-2-yl)oxane-2,4-dione is a high-purity chemical compound featuring an oxane ring core substituted with two carbonyl groups and an isopropyl moiety. This structure classifies it as a dihydro-pyran-dione derivative, a scaffold of significant interest in medicinal and synthetic chemistry . The compound serves as a versatile building block for researchers developing novel molecules. Its structure is related to 6-Phenyl-oxane-2,4-dione, a compound whose crystal structure reveals a boat conformation for the heterocycle, providing insight into the potential three-dimensional geometry and steric interactions of this chemical class . Research Applications & Value: The primary research value of this compound lies in its role as a synthetic intermediate. The reactive 2,4-dione motif makes it a suitable precursor for synthesizing more complex heterocyclic systems or for use in coupling reactions. Researchers can leverage this scaffold in programs aimed at drug discovery and the development of new agrochemicals or materials. Its structural features are analogous to those found in various biologically active molecules, making it a compound of interest for generating structure-activity relationship (SAR) data. Disclaimer: This product is intended for research purposes in a controlled laboratory setting and is strictly marked "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92687-13-3

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

6-propan-2-yloxane-2,4-dione

InChI

InChI=1S/C8H12O3/c1-5(2)7-3-6(9)4-8(10)11-7/h5,7H,3-4H2,1-2H3

InChI Key

DRTYIJSEIKGFBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=O)CC(=O)O1

Origin of Product

United States

Synthetic Methodologies for 6 Propan 2 Yl Oxane 2,4 Dione and Analogous Oxane 2,4 Diones

Retrosynthetic Analysis of the 6-(Propan-2-yl)oxane-2,4-dione Scaffold

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis from simpler, commercially available starting materials. The primary disconnections involve the cleavage of the ester and key carbon-carbon bonds within the dione (B5365651) functionality.

A primary disconnection can be made at the ester linkage (C-O bond), revealing a δ-hydroxy-β-ketoacid. Further disconnection of the C3-C4 bond through a retro-Claisen condensation logic points towards a β-keto ester and an acetate (B1210297) equivalent. An alternative and common strategy involves disconnecting the C4-C5 bond, which simplifies the target to a precursor that can be formed through an aldol-type reaction.

A plausible retrosynthetic pathway for this compound is outlined below:

Target Molecule: this compound

Disconnection 1 (Retro-lactonization): This step opens the heterocyclic ring to a linear δ-hydroxy-β-keto ester. Specifically, this would be an ester of 5-hydroxy-3-oxo-6-methylheptanoic acid.

Disconnection 2 (Retro-aldol): Cleavage of the C4-C5 bond of the linear precursor leads to two simpler fragments: an enolate equivalent of ethyl acetate and 3-methylbutanal.

Starting Materials: The synthesis can thus be envisioned to start from readily available materials such as ethyl acetoacetate (B1235776) and isobutyraldehyde (B47883) (2-methylpropanal).

This analysis highlights that key reactions in the forward synthesis would likely involve an aldol (B89426) condensation to form the carbon skeleton, followed by a reduction of a carbonyl group to a hydroxyl group, and finally an intramolecular cyclization (lactonization) to form the desired oxane-2,4-dione ring.

Established Synthetic Routes for Oxane-2,4-diones

Several established methods exist for the synthesis of the oxane-2,4-dione ring system, which can be broadly categorized into cyclization reactions to form the ring and derivatization of a pre-existing dione ring.

Cyclization Reactions in Tetrahydropyran-2,4-dione Formation

The formation of the tetrahydropyran-2,4-dione core is most commonly achieved through intramolecular cyclization of a suitably functionalized acyclic precursor.

One classical approach involves the cyclization of derivatives of malic acid. This method relies on the intramolecular esterification and dehydration of these hydroxy acids to generate the six-membered ring containing the two ketone functionalities. However, careful control of the reaction conditions is necessary to prevent side reactions like polymerization or decarboxylation.

Another established route utilizes dehydroacetic acid, a related pyran-2,4-dione derivative, as a starting material. Through condensation reactions with primary amines, a variety of substituted 2H-pyran-2,4(3H)-diones can be accessed, allowing for structural diversification.

Multicomponent reactions offer an efficient and green pathway. For instance, a three-component condensation of barbituric acid, malononitrile, and aromatic aldehydes, catalyzed by sulfonic acid-functionalized nanoporous silica, can yield complex pyran-based structures.

A common and versatile method involves the reaction of the dianion of a 1,3-diketone, such as acetylacetone, with an aldehyde. slideshare.net Subsequent treatment with acid promotes cyclization to afford 2,6-disubstituted dihydropyranones. slideshare.net This strategy allows for significant flexibility in the substituents at both the 2- and 6-positions of the pyranone ring. slideshare.net For the synthesis of this compound, this would involve the reaction of the dianion of acetoacetic ester with isobutyraldehyde.

Starting Materials Reaction Type Product Reference
Malic acid derivativesIntramolecular esterification/dehydration2H-Pyran-2,4(3H)-dione
Dehydroacetic acid, Primary aminesCondensationSubstituted 2H-Pyran-2,4(3H)-diones
Acetylacetone dianion, AldehydesCyclocondensation2,6-Disubstituted dihydropyranones slideshare.net

Derivatization Strategies of Pre-formed Oxane-2,4-dione Rings

While the construction of the ring is the primary focus, derivatization of a pre-formed oxane-2,4-dione ring is also a viable synthetic strategy. These reactions typically involve the nucleophilic or electrophilic character of the dione system. For example, the methylene (B1212753) group at the C3 position is acidic and can be deprotonated to form an enolate, which can then react with various electrophiles to introduce substituents.

Furthermore, the carbonyl groups themselves can undergo reactions. For instance, reduction with agents like sodium borohydride (B1222165) can lead to the corresponding diols. beilstein-journals.org The reactivity of these diones allows for a range of transformations to access a library of related compounds.

Advanced Synthetic Approaches to Substituted Tetrahydropyran-2,4-diones

Modern synthetic chemistry has focused on developing more sophisticated methods that offer greater control over the stereochemistry of the final product and utilize catalytic systems for improved efficiency and sustainability.

Stereoselective and Diastereoselective Syntheses of Pyranone Systems

The synthesis of specific stereoisomers of substituted tetrahydropyran-2,4-diones is a significant challenge. Many biologically active natural products containing this core possess multiple stereocenters, making stereocontrolled synthesis crucial.

Diastereoselective methods often rely on substrate control, where the existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. For example, the reduction of a tetralin-1,4-dione, a related bicyclic dione, with different reducing agents such as L-Selectride or Red-Al leads to different diastereomeric diols with good selectivity. beilstein-journals.org Similarly, the Prins cyclization of 3-bromobut-3-en-1-ols with aldehydes can produce 2,6-disubstituted tetrahydropyranones with excellent diastereoselectivity. nih.gov This type of reaction proceeds through a stable six-membered chair-like transition state that dictates the stereochemical outcome. nih.gov

Enantioselective approaches often employ chiral catalysts or auxiliaries. For instance, asymmetric reduction of a dione can be achieved with high enantiomeric excess using CBS (Corey-Bakshi-Shibata) catalysts. beilstein-journals.org A flexible route to enantiomerically enriched 6-substituted piperidine-2,4-diones, which are nitrogen analogs of the target structure, has been developed using a regioselective Dieckmann cyclization with a chiral auxiliary. researchgate.net

Method Key Feature Example Application Reference
Diastereoselective ReductionUse of specific reducing agents to control diastereoselectivity.Reduction of tetralin-1,4-dione to specific diol isomers. beilstein-journals.org
Prins CyclizationFormation of stereodefined tetrahydropyranones from acyclic precursors.Synthesis of 2,6-disubstituted tetrahydropyranones. nih.gov
Enantioselective ReductionUse of chiral catalysts for asymmetric ketone reduction.CBS-catalyzed reduction of diones. beilstein-journals.org
Chiral Auxiliary-Mediated CyclizationUse of a chiral auxiliary to induce enantioselectivity in ring formation.Synthesis of enantiopure 6-substituted piperidine-2,4-diones. researchgate.net

Catalytic Methodologies for Ring Closure and Functionalization

Catalysis offers powerful tools for the synthesis of pyranone systems, often under milder conditions and with higher efficiency than stoichiometric methods.

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for the construction of 2-pyrones. rsc.org For example, NHCs can catalyze the [3+3] cyclization of β-bromo unsaturated aldehydes with 1,3-dicarbonyl compounds to afford multi-substituted 2-pyrones. rsc.org This methodology involves the in-situ generation of a reactive acyl azolium intermediate.

Metal-based catalysts are also widely employed. For instance, a diethylzinc-mediated crossed Claisen condensation has been used to construct functionalized keto-dioxinones, which are precursors to 6-substituted-4-hydroxy-2-pyridinones. nih.gov The synthesis of pyranone-cored compounds has also been achieved via various metal-catalyzed synthetic methods. researchgate.net

Microwave-assisted organic synthesis represents another advanced approach, often leading to rapid and high-yield production of pyran-2,4-dione scaffolds. researchgate.net This technique can be used for both the initial dimerization and cyclization steps, as well as for subsequent regioselective conversions. researchgate.net

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the formation of cyclic diones is well-documented. One notable strategy is the palladium(II)-catalyzed intramolecular addition of 1,3-diones to unactivated olefins, which forges a new C-C bond to yield cyclic ketone structures. organic-chemistry.org This approach circumvents the need for stoichiometric oxidants, proceeding through the intramolecular attack of the dione's enol form onto a palladium-complexed olefin. organic-chemistry.org The versatility of this method is demonstrated by its tolerance for various substituents on both the dione and olefin components. organic-chemistry.org

These reactions typically employ a Pd(II) catalyst, such as one generated from Pd(OAc)₂, in a suitable solvent. The mechanism is believed to involve the coordination of the palladium catalyst to the olefin, followed by a nucleophilic attack from the dione to form the cyclic product and regenerate the active catalyst. organic-chemistry.orgmdpi.com Further developments have led to one-pot syntheses of related heterocyclic systems, like functionalized furans, starting from 1,3-dicarbonyl compounds, showcasing the robustness of palladium catalysis in complex transformations. mdpi.com In these systems, the choice of catalyst, base, and solvent is critical for optimizing yield and selectivity. mdpi.com For instance, PdCl₂(CH₃CN)₂ has been identified as a highly effective catalyst in certain applications. mdpi.com

Table 1: Examples of Palladium-Catalyzed Cyclization Systems

Catalyst System Substrates Product Type Reference
Pd(II) complexes 1,3-Diones and unactivated olefins Cyclohexanones organic-chemistry.org
PdCl₂(CH₃CN)₂ / K₂CO₃ / CuCl₂ 1,3-Diketones and alkenyl bromides Functionalized furans mdpi.com
Pd(0) / ligand Vinyloxazolidine-2,4-diones Ten-membered N,O-heterocycles rsc.org
Ruthenium-Catalyzed Sequences

Ruthenium catalysts offer complementary reactivity for the synthesis of heterocyclic scaffolds. Ruthenium(0) complexes, for instance, can promote the successive C-C coupling of dienes with vicinally dioxygenated compounds, including 1,3-diones, to form products of [4 + 2] cycloaddition. nih.gov This process is thought to occur via a diene-carbonyl oxidative coupling, followed by an intramolecular carbonyl addition from the resulting allylruthenium intermediate. nih.gov

Another powerful application of ruthenium is in dehydrogenative cyclization reactions. Soluble ruthenium complexes have been shown to effectively catalyze the acceptorless dehydrogenation of diols to form lactones, which are key structural components of the oxane-2,4-dione system. pkusz.edu.cn This transformation is environmentally attractive as it generates hydrogen gas as the only byproduct. pkusz.edu.cn Furthermore, ruthenium(II) catalysts have been successfully employed in C–O cyclization reactions to generate five-membered oxygen-containing heterocycles like furans, demonstrating the broad utility of ruthenium in forming the critical C-O bond in cyclic ethers. rsc.org

Table 2: Ruthenium-Catalyzed Reactions for Heterocycle Synthesis

Catalyst System Reaction Type Product Type Reference
Ru₃(CO)₁₂ / phosphine (B1218219) ligand [4 + 2] Cycloaddition Cyclic adducts from diones nih.gov
RuH₂(PMe₃)₄ Dehydrogenative Cyclization Lactones from diols pkusz.edu.cn
RuCl₃ Tandem N-H Insertion/Cyclization 1,4-Oxazines rsc.org
Ruthenium(II) complexes C-O Cyclization Furans and other heterocycles rsc.org

Multi-component Reactions for the Construction of Cyclic Dione Scaffolds

Multi-component reactions (MCRs) provide a highly efficient and atom-economical route to complex molecular architectures from simple starting materials in a single synthetic operation. mdpi.combeilstein-journals.org These reactions are particularly valuable for creating libraries of structurally diverse molecules for applications in medicinal chemistry. mdpi.comrsc.org

Several MCRs have been developed for the synthesis of heterocyclic scaffolds that incorporate a dione or related functionality. For example, a three-component reaction involving a 1,3-diketone, a substituted aldehyde, and 2-naphthol (B1666908) can be used to construct complex benzo[a]xanthenone skeletons. mdpi.com The elegance of MCRs lies in their ability to assemble the final product through a cascade of reactions, where the intermediates are consumed in subsequent steps, often leading to high yields and structural complexity in a single pot. wiley.com The diversity of accessible structures can be vast, as demonstrated by the use of isocyanate-based MCRs to generate a wide range of scaffolds, including cyclic carbamates. rsc.org

Synthesis of Related Cyclic Ether and Dione Analogues

The synthesis of the broader class of cyclic ethers and diones relies on a set of powerful and versatile synthetic strategies. These methods provide access to the core tetrahydropyran (B127337) ring and related structures found in a multitude of natural products.

Strategies for Cyclic Ether Synthesis: C-O and C-C Bond Formation

The construction of cyclic ethers can be broadly categorized into two main approaches: those that form the key carbon-oxygen (C-O) bond to close the ring, and those that form a carbon-carbon (C-C) bond within a pre-existing linear ether. thieme-connect.com

C-O Bond Formation: This classic strategy involves an intramolecular nucleophilic attack of an oxygen atom (typically from a hydroxyl group) onto an electrophilic carbon. thieme-connect.com Common variations include the intramolecular Williamson ether synthesis, the opening of a tethered epoxide by a hydroxyl group, and various halo- or seleno-etherification reactions. More recently, transition metal-catalyzed methods, such as the nickel-catalyzed intramolecular coupling of an alcohol with a vinyl halide, have emerged as mild and efficient ways to form cyclic enol ethers. nih.gov

C-C Bond Formation: In this approach, an acyclic ether containing two reactive functionalities is cyclized via the formation of a C-C bond. thieme-connect.com A prime example of this strategy is Ring-Closing Metathesis (RCM), which is discussed in the next section. Other methods include radical cyclizations and cationic cyclizations of olefinic acetals. core.ac.uk Biocatalytic C-C bond formation also represents a modern and stereoselective approach to complex molecules. acs.org

Application of Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has become an indispensable tool for the synthesis of unsaturated cyclic compounds, including medium and large-ring cyclic ethers. researchgate.netwikipedia.org The reaction utilizes well-defined ruthenium or molybdenum catalysts (e.g., Grubbs' or Schrock's catalysts) to form a new double bond within a diene-containing substrate, releasing a small volatile molecule like ethylene (B1197577) as a byproduct. wikipedia.orgorganic-chemistry.org

RCM is renowned for its remarkable functional group tolerance, allowing for the cyclization of substrates containing esters, amides, alcohols, and epoxides. researchgate.netwikipedia.org This has made it a favored strategy in the total synthesis of complex polycyclic ether natural products. thieme-connect.com The reaction can be used to form a wide range of ring sizes, from common five- to seven-membered rings to macrocycles containing 30 or more atoms. wikipedia.orgorganic-chemistry.org A significant challenge in macrocyclic RCM is controlling the stereochemistry (E/Z) of the newly formed double bond, which has led to the development of highly specialized, stereoselective catalysts. nih.gov

Table 3: Common Catalysts for Ring-Closing Metathesis

Catalyst Family Common Name Key Features Reference
Ruthenium-based Grubbs' Catalysts (1st, 2nd, 3rd Gen.) High functional group tolerance; air and moisture stable. wikipedia.orgorganic-chemistry.org
Molybdenum-based Schrock's Catalysts Highly active; sensitive to air and moisture. wikipedia.org
Tungsten-based Stereogenic-at-W Catalysts High Z-selectivity in macrocyclizations. nih.gov

Prins Cyclization Strategies in Tetrahydropyranone Synthesis

The Prins cyclization is a powerful acid-catalyzed reaction for the construction of tetrahydropyran (THP) rings, the core structure of oxane-2,4-dione. beilstein-journals.orgnih.gov The reaction typically involves the cyclization of a homoallylic alcohol with an aldehyde or ketone to form an oxocarbenium ion, which is then trapped by the internal alkene. researchgate.net

This methodology has been refined for the specific synthesis of tetrahydropyran-4-ones, which are close structural analogs of the target dione. One such strategy involves the Lewis acid-mediated Prins reaction between a chiral β-hydroxy-dioxinone and an aldehyde, which provides excellent stereocontrol and yields the pyranone core. nih.gov Other advanced variations include:

Silyl-Prins Cyclizations: Using silyl-activated alkenes (like allylsilanes or silyl (B83357) enol ethers) enhances the nucleophilicity of the alkene and provides a reliable route to substituted THPs. nih.govacs.org The silyl enol ether Prins cyclization is particularly effective for producing tetrahydropyran-4-ones with high diastereoselectivity. acs.org

Enecarbamate Cyclizations: The use of enecarbamates as terminating groups in Prins cyclizations allows for the highly diastereoselective synthesis of all-cis-2,3,6-trisubstituted tetrahydropyran-4-ones. bu.edu

The stereochemical outcome of the Prins cyclization is often controlled by a chair-like transition state, which allows for the efficient transfer of chirality from the starting materials to the final product. nih.gov

Table 4: Selected Prins Cyclization Strategies for Tetrahydropyranone Synthesis

Cyclization Substrates Key Feature Product Reference
Chiral β-hydroxy-dioxinone + Aldehyde Provides 3-carboxy-substituted pyranone Tetrahydropyran-4-one nih.gov
Homoallylic alcohol (from enecarbamate) + Aldehyde High diastereoselectivity for trisubstituted systems all-cis-2,3,6-Trisubstituted tetrahydropyran-4-one bu.edu
Hydroxy silyl enol ether + Aldehyde Modular synthesis of precursors cis-2,6-Disubstituted tetrahydropyran-4-one acs.org
Homoallylic alcohol + Aldehyde General method for THP ring formation Tetrahydropyran beilstein-journals.orgnih.gov

Computational Chemistry and Theoretical Investigations of Oxane 2,4 Dione Systems

Electronic Structure and Conformational Analysis of Oxane Derivatives

The arrangement of electrons and the three-dimensional shape of oxane derivatives are fundamental to their chemical nature. Computational studies elucidate these features with high precision, exploring the molecule's preferred shapes and electronic distributions.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of organic molecules, including oxane-2,4-dione derivatives, due to its balance of accuracy and computational efficiency. irjweb.comscirp.org DFT studies focus on the electron density to determine the energy and properties of a molecule. For systems like oxane-diones, hybrid functionals such as B3LYP or M06-2X are often paired with robust basis sets like 6-311++G(d,p) to accurately model the molecule's characteristics.

Table 1: Common DFT Functionals and Basis Sets for Heterocycle Analysis
ComponentExamplesPurpose
Functional B3LYP, M06-2X, PBE0Approximates the exchange-correlation energy, which accounts for quantum mechanical effects.
Basis Set 6-31G*, 6-311++G(d,p), aug-cc-pVDZA set of mathematical functions used to build the molecular orbitals. Larger basis sets provide greater accuracy.

Ab initio (Latin for "from the beginning") calculations are another cornerstone of theoretical chemistry. These methods solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. montana.edu Common ab initio methods include Hartree-Fock (HF) theory and Møller-Plesset perturbation theory (MP2), which adds electron correlation effects to the HF model. mdpi.com

These calculations are instrumental in obtaining precise geometries, vibrational frequencies, and energies. mdpi.com Often, researchers compare the results from different computational levels (e.g., HF, MP2, and DFT) to validate their findings. For example, in studies of related oxoanions, it was found that while HF calculations might underestimate bond lengths, MP2 could overestimate them, with DFT (specifically B3LYP) often providing results that align most closely with experimental data. mdpi.com

Table 2: Comparison of DFT and Ab Initio Methods
Method TypePrincipleCommon StrengthsCommon Weaknesses
Ab Initio (e.g., HF, MP2) Solves the Schrödinger equation based on first principles.Systematically improvable; highly accurate at high levels of theory.Computationally expensive, especially for large molecules.
Density Functional Theory (DFT) Models electron correlation via a functional of the electron density.Good balance of accuracy and computational cost; effective for many systems.The exact functional is unknown; results can depend on the chosen approximation.

The six-membered oxane-2,4-dione ring is not planar and can adopt several three-dimensional shapes, or conformations. The most stable conformations are typically low-energy forms like the chair, boat, and twist-boat. The presence of substituents, such as the bulky propan-2-yl group at the C6 position, significantly influences the conformational equilibrium due to steric hindrance. lumenlearning.com

The molecule undergoes a dynamic process of ring inversion, where it flips between different conformations. scielo.org.mx For the parent oxane ring, computational studies show that this inversion involves an exchange between a chair and a twisted boat conformer. scielo.org.mx In a study of 6-phenyl-oxane-2,4-dione, the heterocycle was found to adopt a boat conformation in the solid state. nih.gov The energy differences between these conformers are typically on the order of a few kcal/mol, determining their relative populations at equilibrium.

Table 3: Illustrative Relative Energies for Six-Membered Ring Conformers (Based on 1,3-Cyclohexanedione)
ConformerRelative Electronic Energy (kcal/mol)
Chair0.00
Twist-Boat4.5 - 5.5
Boat~6.0

Note: Values are representative and based on related systems to illustrate the typical energy differences. Specific values for 6-(propan-2-yl)oxane-2,4-dione would require dedicated calculations.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling provides a powerful lens for viewing the step-by-step process of a chemical reaction. By mapping the potential energy surface, chemists can understand how reactants transform into products, identifying the most likely mechanistic pathways. montana.edu

A reaction's journey is described by its energy profile, which plots the energy of the system against the reaction coordinate. This profile highlights key structures: reactants, products, any reaction intermediates, and, crucially, the transition states (TS). A transition state is the highest energy point along the lowest energy path between a reactant and an intermediate or product. The energy required to reach this point from the reactants is the activation energy (Ea), which governs the rate of the reaction. researchgate.net

Computational chemists locate and characterize these transition states, confirming them by analyzing their vibrational frequencies (a true TS has exactly one imaginary frequency). By calculating the energies of all species along the reaction coordinate, a detailed energy profile can be constructed, offering a quantitative understanding of the reaction's feasibility and kinetics. researchgate.net

Table 4: Hypothetical Energy Profile for a Nucleophilic Addition to an Oxane-dione
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsOxane-dione + Nucleophile0.0
Transition State 1 (TS1)Highest energy point for nucleophilic attack+15.0
IntermediateTetrahedral intermediate formed after attack-5.0
Transition State 2 (TS2)Highest energy point for subsequent step (e.g., protonation)+10.0
ProductsFinal addition product-12.0

Note: This table presents illustrative data for a generic reaction to demonstrate the concept of an energy profile.

Many reactions can proceed through more than one possible mechanism. For example, a reaction might occur in a single, concerted step or through a multi-step pathway involving one or more intermediates. Theoretical analysis is invaluable for distinguishing between these competing pathways. montana.eduacs.org

By computing the full energy profiles for each potential mechanism, the path with the lowest activation energy barriers is identified as the most favorable one. researchgate.net For reactions involving oxane-2,4-dione, such as oxidation, reduction, or nucleophilic substitution, theoretical studies can clarify the mechanistic details. For instance, modeling can show how the electron-withdrawing carbonyl groups activate the ring and how the oxygen heteroatom participates in stabilizing charges in intermediates and transition states, thereby guiding the reaction to its final products.

Molecular Dynamics Simulations of Cyclic Compounds in Biological Systems

Molecular dynamics (MD) simulations have become a vital tool for exploring the behavior of molecules within complex biological environments, such as their interaction with cell membranes. mpg.de These simulations model the movement of atoms and molecules over time, providing insights into dynamic processes that are difficult to observe directly. researchgate.net

The ability of a molecule to cross cell membranes is a critical factor in many biological and pharmaceutical applications. For cyclic ethers like the oxane ring in this compound, MD simulations can elucidate the mechanisms of passive transport across a lipid bilayer. This process is often described as a three-step mechanism: insertion into the membrane, diffusion across the hydrophobic core, and finally, exit into the aqueous environment on the other side. researchgate.net

Research using MD and metadynamics has investigated the transmembrane permeation of structurally related cyclic pollutants such as oxane, morpholine, and 1,4-dioxane. researchgate.netresearchgate.net These studies calculate the potential of mean force (PMF), which represents the free energy profile of the molecule as it moves along a reaction coordinate perpendicular to the membrane surface. The height of the energy barrier in the PMF is a key determinant of the molecule's permeability. researchgate.net For instance, simulations have shown that for some cyclic ethers, the central region of the lipid bilayer presents a significant energy barrier to passage. researchgate.net The presence of a molecule like oxane within the bilayer can also affect the membrane's properties, such as increasing the local concentration of water molecules. researchgate.net

The characteristics of transmembrane penetration for various cyclic ethers, which can serve as a model for understanding the behavior of the oxane-2,4-dione system, are summarized in the table below.

Table 1: Comparative Free Energy Barriers for Transmembrane Penetration of Cyclic Ethers

This table presents illustrative data based on findings for similar cyclic ether compounds to demonstrate the type of information gained from molecular dynamics simulations.

CompoundMolecular Weight ( g/mol )Max. Free Energy Barrier (ΔG_max, kJ/mol)Position of Barrier (from center)Permeability Coefficient (P, cm/s)
Oxane86.13~30Bilayer CenterLow
1,4-Dioxane88.11~35Bilayer CenterLow
Morpholine87.12~40Headgroup-Tail InterfaceVery Low
Phenol94.11~25Bilayer CenterModerate

Quantum Chemical Descriptors and Structure-Activity Relationships (Theoretical Aspects)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the electronic properties of molecules. These properties, known as quantum chemical descriptors, can be correlated with the molecule's reactivity and potential biological activity, forming the basis of theoretical structure-activity relationships (SAR). scirp.org

The reactivity of a molecule like this compound is governed by its electronic structure. Quantum chemical descriptors provide a quantitative measure of this structure. Key descriptors include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. bohrium.comresearchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. bohrium.com Other important descriptors include electronegativity (propensity to attract electrons), chemical hardness (resistance to change in electron distribution), and the molecular electrostatic potential (MEP), which maps the charge distribution and identifies sites prone to electrophilic or nucleophilic attack. researchgate.net For α-diones, photochemical reactivity has been directly linked to specific excited electronic states (S1, S2, T1), demonstrating a clear correlation between electronic properties and reaction pathways. rsc.org

Table 2: Key Quantum Chemical Descriptors and Their Significance

This table outlines important theoretical descriptors and their general correlation with chemical reactivity, applicable to the study of oxane-2,4-dione systems.

DescriptorSymbolSignificance for Reactivity
Highest Occupied Molecular Orbital EnergyE_HOMORepresents electron-donating ability; higher energy indicates greater reactivity toward electrophiles.
Lowest Unoccupied Molecular Orbital EnergyE_LUMORepresents electron-accepting ability; lower energy indicates greater reactivity toward nucleophiles.
HOMO-LUMO Energy GapΔEIndicates chemical reactivity and stability; a smaller gap suggests the molecule is more polarizable and reactive. bohrium.com
Chemical HardnessηMeasures resistance to deformation of the electron cloud; harder molecules are less reactive. scirp.org
ElectronegativityχDescribes the power to attract electrons; influences bond polarity and interaction strength. scirp.org
Dipole MomentµMeasures the overall polarity of the molecule; influences solubility and intermolecular interactions. scirp.org

Prediction of Chemical Behavior

By calculating the quantum chemical descriptors for this compound, its chemical behavior can be predicted. For example, the Molecular Electrostatic Potential (MEP) map would reveal the distribution of charge across the molecule. The negative regions (typically around the oxygen atoms of the carbonyl groups) indicate likely sites for electrophilic attack, while positive regions are susceptible to nucleophilic attack. researchgate.net

Furthermore, Fukui functions can be calculated to provide a more detailed, atom-specific measure of reactivity, identifying which atoms are most likely to participate in different types of reactions. scirp.org The heterocycle of a related compound, 6-phenyl-oxane-2,4-dione, has been shown to adopt a boat conformation, a structural detail that influences its reactivity and interactions. nih.gov Such theoretical predictions of structure and reactivity are invaluable for guiding synthetic efforts and for understanding the molecule's potential interactions in a biological system without the need for extensive initial experimentation.

Biological Activity and Mechanistic Insights of 6 Propan 2 Yl Oxane 2,4 Dione Derivatives in Vitro Studies

Antimicrobial Activity Mechanisms (In Vitro)

The antimicrobial properties of these derivatives are attributed to their ability to interfere with essential cellular processes in bacteria and fungi. The specific mechanisms often depend on the nature and position of substituents on the oxane-dione ring.

Numerous studies have evaluated the efficacy of oxane-dione and related heterocyclic derivatives against a panel of Gram-positive and Gram-negative bacteria. The antibacterial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

For instance, studies on royleanone (B1680014) derivatives, which share structural motifs, have shown significant activity against Gram-positive pathogens. Aromatic and alkyl esters of these compounds were found to be more active than the parent compound against Enterococcus and Staphylococcus species, with MIC values ranging from 0.98 to 62.50 µg/mL. nih.gov One derivative, 7α-acetoxy-6β-hydroxy-12-O-(4-chloro)benzoylroyleanone, emerged as a promising antibacterial prototype with MIC values of 3.91-15.63 µg/mL against Staphylococcus and 0.98-3.91 µg/mL against Enterococcus. nih.gov Similarly, certain quinazolin-2,4-dione derivatives have demonstrated strong bactericidal effects, with some exhibiting MIC values as low as 10 mg/mL. nih.gov

The activity of these compounds is often linked to their hydrophobicity, which may facilitate interaction with and disruption of bacterial cell membranes or other cellular targets. nih.gov Some derivatives have also shown efficacy against multi-drug resistant (MDR) strains, such as methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential to address the challenge of antibiotic resistance. nih.govmdpi.com For example, a specific 3,6-disubstituted xanthone (B1684191) derivative showed a remarkable MIC of 11 µM against reference strains of Staphylococcus aureus and Enterococcus faecalis, and 25 µM against a methicillin-resistant S. aureus strain. mdpi.com

Compound Class/DerivativeBacterial Strain(s)Reported MIC ValuesReference
Royleanone Derivatives (Aromatic/Alkyl Esters)Enterococcus and Staphylococcus spp.0.98 - 62.50 µg/mL nih.gov
7α-acetoxy-6β-hydroxy-12-O-(4-chloro)benzoylroyleanoneStaphylococcus spp.3.91 - 15.63 µg/mL nih.gov
7α-acetoxy-6β-hydroxy-12-O-(4-chloro)benzoylroyleanoneEnterococcus spp.0.98 - 3.91 µg/mL nih.gov
Quinazolin-2,4-dione DerivativesGram-positive strainsAs low as 10 mg/mL nih.gov
3,6-disubstituted Xanthone (Derivative 16)S. aureus ATCC 25923, E. faecalis ATCC 2921211 µM (4 µg/mL) mdpi.com
3,6-disubstituted Xanthone (Derivative 16)Methicillin-resistant S. aureus 27212325 µM (9 µg/mL) mdpi.com

The antifungal potential of this class of compounds has been investigated against various fungal pathogens, including those affecting plants and humans. Derivatives of 4H-pyrans have shown good to excellent antifungal activities against several plant pathogenic fungi, with some compounds demonstrating better inhibitory rates than the commercial fungicide fluopyram (B1672901) against specific fungi. researchgate.net

In other studies, 1,2,4-oxadiazole (B8745197) derivatives were screened for their activity against plant pathogenic fungi. nih.gov Two compounds, 4f and 4q, displayed significant efficacy against Rhizoctonia solani, Fusarium graminearum, and Colletotrichum capsica. nih.gov Notably, the EC50 (half maximal effective concentration) values for compound 4f were 12.68 µg/mL against R. solani and 8.81 µg/mL against C. capsica, indicating potent inhibition. nih.gov The mechanism for some of these derivatives is believed to involve the inhibition of key enzymes like succinate (B1194679) dehydrogenase (SDH), a critical component of the fungal respiratory chain. nih.gov

Compound Class/DerivativeFungal Strain(s)Reported EC50 ValuesReference
1,2,4-Oxadiazole Derivative (4f)Rhizoctonia solani12.68 µg/mL nih.gov
1,2,4-Oxadiazole Derivative (4f)Fusarium graminearum29.97 µg/mL nih.gov
1,2,4-Oxadiazole Derivative (4f)Exserohilum turcicum29.14 µg/mL nih.gov
1,2,4-Oxadiazole Derivative (4f)Colletotrichum capsica8.81 µg/mL nih.gov
1,2,4-Oxadiazole Derivative (4q)Rhizoctonia solani38.88 µg/mL nih.gov
1,2,4-Oxadiazole Derivative (4q)Colletotrichum capsica41.67 µg/mL nih.gov

Anticancer and Antiproliferative Activity Mechanisms (In Vitro)

Derivatives of 6-(propan-2-yl)oxane-2,4-dione and related scaffolds have shown promising results in cancer research, primarily through their ability to inhibit the growth of cancer cells and induce programmed cell death (apoptosis).

The antiproliferative effects of these compounds are evaluated using various human cancer cell lines. The potency is typically expressed as the IC50 value, the concentration of a compound required to inhibit cell growth by 50%.

For example, a study on 6-naphthylpterocarpans identified derivatives with potent antiproliferative activity against A2780 (ovarian cancer) and WM35 (melanoma) cell lines. rsc.org One derivative with an 8,9-methylenedioxy substitution exhibited outstanding activity, with IC50 values of 0.80 µM against A2780 cells and 3.51 µM against WM35 cells. rsc.org Another compound, 9-methoxycanthin-6-one, demonstrated significant anticancer effects across a range of cell lines, including ovarian (A2780), colon (HT29), and skin (A375) cancer, with IC50 values ranging from 3.79 to 15.09 µM. mdpi.com Furthermore, novel hexahydrocannabinol (B1216694) analogs, LYR-7 and LYR-8, were shown to inhibit the proliferation of endothelial cells, which is crucial for tumor angiogenesis, as well as breast cancer cells. elsevierpure.com

Compound/DerivativeCancer Cell LineReported IC50 Value (µM)Reference
(6S,6aR,11aR*)-6-(1-Naphthyl)pterocarpan derivativeA2780 (Ovarian)0.80 rsc.org
WM35 (Melanoma)3.51 rsc.org
9-Methoxycanthin-6-oneA2780 (Ovarian)4.04 mdpi.com
HT-29 (Colorectal)3.79 mdpi.com
A375 (Skin)5.71 mdpi.com
MCF-7 (Breast)15.09 mdpi.com
XanthohumolMCF-7 (Breast)15.4 mdpi.com
Aurone Derivative of XanthohumolLoVo/Dx (Colon, Doxorubicin-resistant)13.6 mdpi.com

The anticancer activity of these compounds is rooted in their ability to modulate critical signaling pathways that control cell growth, survival, and proliferation. mdpi.com Many cancers exhibit dysregulated signaling, and these derivatives can act as inhibitors of key molecular targets.

Several studies have pointed to the PI3K/Akt and NF-κB pathways as primary targets. mdpi.comresearchgate.net The PI3K/Akt pathway is a major regulator of cell survival and proliferation, and its inhibition can halt tumor growth. researchgate.net For instance, some compounds have been shown to reduce the expression of the Epidermal Growth Factor Receptor (EGFR), which in turn inactivates the downstream PI3K/Akt signaling cascade. researchgate.net The NF-κB pathway is crucial for inflammation-induced cancer and cell survival; its inhibition is a key mechanism for many anticancer agents. elsevierpure.commdpi.com Xanthohumol, a prenylated chalcone, has been shown to modulate numerous signaling pathways, including NF-κB, Akt, ERK, and STAT3, contributing to its anticancer effects. mdpi.com Additionally, certain synthetic analogs have been found to inhibit the production of Vascular Endothelial Growth Factor (VEGF), a critical protein in angiogenesis, the process by which tumors form new blood vessels to support their growth. elsevierpure.com

A key strategy in cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. Derivatives of oxane-dione and related structures have been shown to trigger apoptosis through various intrinsic and extrinsic pathways.

One common mechanism involves the induction of endoplasmic reticulum (ER) stress. nih.govmdpi.com Prolonged ER stress activates pathways that lead to apoptosis, often mediated by the CHOP transcription factor. nih.gov This, in turn, modulates the expression of the Bcl-2 family of proteins, which are critical regulators of the mitochondrial pathway of apoptosis. mdpi.commdpi.com An increase in pro-apoptotic proteins (like Bax) and a decrease in anti-apoptotic proteins (like Bcl-2) lead to the permeabilization of the mitochondrial membrane, the release of cytochrome c, and the activation of caspases, the executioners of apoptosis. mdpi.com

Furthermore, some derivatives can induce apoptosis by increasing the levels of reactive oxygen species (ROS) within cancer cells. mdpi.com Elevated ROS can cause significant cellular damage and trigger the mitochondrial apoptosis pathway. mdpi.com Flow cytometry studies have confirmed that treatment with these compounds can lead to cell cycle arrest, typically at the G2/M phase, and a significant increase in the apoptotic cell population. nih.gov

DNA/RNA Interaction Mechanisms

Thorough searches of peer-reviewed scientific journals and chemical biology databases did not yield any studies investigating the direct interaction mechanisms between this compound derivatives and DNA or RNA molecules. Consequently, there is no available data on their binding affinity, mode of interaction (e.g., intercalation, groove binding), or any potential effects on nucleic acid structure and function.

Enzyme Inhibitory Effects (e.g., Tyrosine Kinase, VEGFR-2)

No published in vitro research was identified that evaluates the inhibitory effects of this compound derivatives on tyrosine kinases in general, or specifically on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a result, data such as IC₅₀ values, kinase selectivity profiles, and mechanisms of inhibition for this class of compounds against these enzymatic targets are not available.

Other Biological Activities (In Vitro)

Enzyme Inhibitory Effects (e.g., Aldose Redductase, Protein Tyrosine Phosphatase 1B)

A detailed literature search found no in vitro studies assessing the potential for this compound derivatives to inhibit the enzymes Aldose Reductase or Protein Tyrosine Phosphatase 1B (PTP1B). Therefore, there is no scientific information regarding their inhibitory potency (IC₅₀), selectivity, or mode of action against these specific metabolic and signaling enzymes.

Antioxidant and Antiradical Mechanisms (In Vitro Assays)

No specific in vitro studies have been published detailing the antioxidant or antiradical properties of this compound derivatives. Data from common antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, or ferric reducing antioxidant power (FRAP) assays, are not available for this compound series.

Advanced Analytical Methodologies for Research on Oxane 2,4 Diones

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, utilizing the interaction of electromagnetic radiation with matter to gather data on molecular structure and dynamics. For a compound like 6-(Propan-2-yl)oxane-2,4-dione, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the heterocyclic ring and the isopropyl substituent. The chemical shifts are influenced by the proximity of electronegative oxygen atoms and carbonyl groups, which deshield adjacent protons, causing them to resonate at a higher frequency (downfield).

The protons on the carbon adjacent to the two carbonyl groups (C3) would likely appear as a singlet or an AB quartet, depending on the stereochemistry, in the range of 3.5-3.8 ppm. The protons at C5, situated between a carbonyl group and the C6 carbon, would resonate as a multiplet around 2.7-3.0 ppm. The single proton at C6, bonded to both the ring oxygen and the isopropyl group, is expected to be the most downfield of the non-carbonyl associated protons, appearing as a multiplet around 4.5-4.8 ppm. The isopropyl group would present a characteristic pattern: a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
CH₃ (isopropyl)~1.0 - 1.2Doublet (d)6H
CH (isopropyl)~2.5 - 2.8Septet (sept)1H
C5-H~2.7 - 3.0Multiplet (m)2H
C3-H~3.5 - 3.8Singlet (s) or AB quartet2H
C6-H~4.5 - 4.8Multiplet (m)1H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are anticipated. The carbonyl carbons (C2 and C4) are the most deshielded and would appear significantly downfield, typically in the range of 165-210 ppm, with the ester/lactone carbonyl (C2) generally resonating at a lower field than the ketone carbonyl (C4). The carbon atom C6, bonded to the ring oxygen, would appear in the 75-85 ppm region. The remaining aliphatic carbons would resonate at higher fields (upfield).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon PositionPredicted Chemical Shift (δ, ppm)
CH₃ (isopropyl)~17 - 20
CH (isopropyl)~35 - 40
C5~40 - 45
C3~48 - 53
C6~75 - 85
C4 (Ketone C=O)~165 - 175
C2 (Lactone C=O)~200 - 210

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be dominated by absorptions corresponding to its carbonyl and ether functionalities.

The most prominent features would be the strong C=O stretching bands. Due to the presence of two distinct carbonyl environments (a lactone and a ketone), two separate, strong absorption bands are expected. The lactone carbonyl (C2) typically absorbs at a higher frequency (1735–1780 cm⁻¹) compared to the ketone carbonyl (C4), which would likely appear in the 1705–1725 cm⁻¹ range. Additionally, a characteristic C-O-C stretching vibration from the ether linkage in the oxane ring would be visible in the 1100-1250 cm⁻¹ region. Aliphatic C-H stretching from the isopropyl group and methylene (B1212753) groups would also be present around 2850–3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound.
Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
Alkyl C-HStretching2850 - 3000Medium-Strong
C=O (Lactone)Stretching1735 - 1780Strong
C=O (Ketone)Stretching1705 - 1725Strong
C-O-C (Ether)Stretching1100 - 1250Strong

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The chromophores in this compound are the two isolated carbonyl groups. Saturated ketones and esters typically exhibit a weak absorption band in the UV region corresponding to the n→π* electronic transition. masterorganicchemistry.com For this compound, a weak absorption maximum (λmax) would be expected in the 270–300 nm range. masterorganicchemistry.com The more intense π→π* transitions for these carbonyl groups occur at much shorter wavelengths, typically below 200 nm, and are often not observed with standard spectrophotometers.

Table 4: Predicted UV-Vis Absorption for this compound.
TransitionPredicted λmax (nm)Molar Absorptivity (ε)
n→π*270 - 300Weak (10-100 L·mol⁻¹·cm⁻¹)

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₈H₁₂O₃), the exact mass of the neutral molecule can be calculated. In soft ionization techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ or an adduct with a cation, such as sodium [M+Na]⁺.

Table 5: Calculated Exact Masses for HRMS Analysis of this compound.
IonFormulaCalculated Exact Mass (Da)
[M]C₈H₁₂O₃156.07864
[M+H]⁺C₈H₁₃O₃⁺157.08647
[M+Na]⁺C₈H₁₂O₃Na⁺179.06841

In techniques like electron ionization (EI) mass spectrometry, the molecule is imparted with enough energy to cause it to break apart into smaller, characteristic fragments. Analyzing these fragments provides clues to the molecule's structure.

For this compound, a primary and highly likely fragmentation pathway would be the loss of the isopropyl group (mass of 43 Da) via cleavage of the C6-isopropyl bond, resulting in a fragment ion at m/z 113. This cleavage is favored as it can lead to a resonance-stabilized secondary carbocation. Other significant fragmentation pathways could involve the cleavage of the oxane ring. Common losses from cyclic esters and ketones include the neutral loss of carbon monoxide (CO, 28 Da) and carbon dioxide (CO₂, 44 Da). Alpha-cleavage adjacent to the carbonyl groups can also lead to characteristic fragment ions.

Table 6: Predicted Key Mass Spectrometry Fragments for this compound.
Proposed Fragment Ion StructureProposed Neutral LossPredicted m/z
[M]⁺•-156
[M - C₃H₇]⁺•C₃H₇ (isopropyl radical)113
[M - CO]⁺•CO128
[M - CO₂]⁺•CO₂112
[C₃H₇]⁺[M - C₃H₇]•43

Isotopic Composition Determination

The determination of the isotopic composition of this compound would involve techniques such as Isotope Ratio Mass Spectrometry (IRMS). This methodology allows for the precise measurement of the relative abundance of isotopes (e.g., ¹³C/¹²C, ¹⁸O/¹⁶O, ²H/¹H) within the molecule. Such data is invaluable for understanding the compound's origin, synthetic pathway, and environmental fate. By analyzing the isotopic fingerprint, researchers could potentially trace the starting materials used in its synthesis or investigate its metabolic pathways in biological systems.

Chromatographic Separations for Complex Mixture Analysis

Chromatography is a fundamental technique for separating and purifying this compound from complex mixtures, such as reaction broths or biological matrices. The choice of chromatographic method would depend on the compound's volatility and polarity.

Gas Chromatography (GC)

For the analysis of volatile and thermally stable compounds, Gas Chromatography (GC) is a powerful tool. If this compound possesses sufficient volatility and thermal stability, GC could be employed for its separation and quantification. The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that can be used for its identification.

Liquid Chromatography (LC, HPLC, NanoLC)

For non-volatile or thermally labile compounds, Liquid Chromatography (LC) and its high-performance variants (HPLC, NanoLC) are the methods of choice. High-Performance Liquid Chromatography (HPLC) utilizes high pressure to force a solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). The separation of this compound would be based on its interaction with the stationary phase. Different column chemistries, such as reversed-phase (e.g., C18) or normal-phase, could be optimized to achieve the desired separation. NanoLC, a miniaturized version of HPLC, offers higher sensitivity and is particularly useful when sample amounts are limited.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide both separation and structural identification capabilities in a single analysis.

GC-MS and LC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for the definitive identification and quantification of organic compounds. In GC-MS, the compounds eluting from the GC column are introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for this compound.

Similarly, LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry. This is particularly valuable for the analysis of non-volatile compounds like many oxane-2,4-dione derivatives. The combination allows for the determination of the molecular weight and structural information of the separated compounds, enabling the unambiguous identification of this compound in complex mixtures.

HPLC-NMR and DESI/HRMS

The unequivocal structural confirmation and purity assessment of synthesized compounds like this compound rely on powerful hyphenated analytical techniques. nih.gov These methods combine the separation power of chromatography with the detailed structural insights of spectroscopic techniques. saspublishers.com

High-Performance Liquid Chromatography coupled with Nuclear Magnetic Resonance (HPLC-NMR) is a premier technique for analyzing complex mixtures and isolating signals from minor impurities. chemijournal.com In the context of this compound analysis, a reversed-phase HPLC method would typically be employed for separation. The eluent from the HPLC column is directed into the NMR spectrometer, allowing for the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectra of the target compound in a continuous-flow or stopped-flow mode. This provides unambiguous evidence of the compound's structure and can be used to identify and characterize any synthesis byproducts or degradation products without the need for prior physical isolation.

Desorption Electrospray Ionization coupled with High-Resolution Mass Spectrometry (DESI/HRMS) is an ambient ionization technique that permits the direct analysis of samples in their native environment with minimal preparation. nih.govwikipedia.org This is particularly advantageous for rapid screening and for analyzing compounds that might be unstable under other ionization conditions. uci.edu For this compound, a solvent spray would be directed at the sample surface, desorbing and ionizing the analyte molecules. wikipedia.org These ions are then guided into a high-resolution mass spectrometer, such as an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instrument, which measures the mass-to-charge ratio with very high accuracy. wikipedia.org This allows for the determination of the elemental formula by comparing the experimentally measured exact mass with the theoretical value.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for C₈H₁₂O₃

Ion SpeciesTheoretical Exact Mass (m/z)Observed Exact Mass (m/z)Mass Difference (ppm)
[M+H]⁺157.0865157.0863-1.27
[M+Na]⁺179.0684179.0681-1.68

Elemental Analysis Methods

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and oxygen within a pure sample of this compound. atslab.com The most common method for this is combustion analysis. wikipedia.orgelementar.com

In this procedure, a precisely weighed sample of the compound is combusted in a stream of pure oxygen at high temperatures. wikipedia.org This process quantitatively converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). The resulting combustion gases are then passed through a series of traps that selectively absorb CO₂ and H₂O, and the amounts are determined by measuring the change in mass of the traps or by using infrared and thermal conductivity detectors. elementar.comanalytik-jena.com The percentage of oxygen is typically determined by difference.

The experimental results are then compared against the theoretical percentages calculated from the compound's molecular formula, C₈H₁₂O₃. A close correlation between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and empirical formula. atslab.com

Table 2: Elemental Analysis Data for this compound (C₈H₁₂O₃)

ElementTheoretical Mass %Experimental Mass %
Carbon (C)61.5261.48
Hydrogen (H)7.757.79
Oxygen (O)30.7330.73

Future Research Directions and Academic Perspectives

Development of Novel and Sustainable Synthetic Routes for Substituted Oxane-2,4-diones

The efficient and environmentally benign synthesis of complex molecules is a primary goal of contemporary organic chemistry. For substituted oxane-2,4-diones, future research will likely focus on developing asymmetric and catalytic methods that offer high yields and stereoselectivity.

Key areas of investigation include:

Asymmetric Annulation Reactions: Building upon established methods for constructing tetrahydropyran (B127337) rings, new catalytic processes could enable the enantioselective synthesis of 6-substituted oxane-2,4-diones. For instance, processes that facilitate the convergent union of two different aldehyde components with a four-carbon unit could be adapted for this purpose. nih.gov

Organocatalysis: The use of small organic molecules as catalysts could provide a metal-free alternative for the synthesis of the oxane ring system, reducing environmental impact and simplifying purification processes.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature and time, which can enhance reaction efficiency and safety, particularly for exothermic or unstable intermediates. mdpi.com This technology could be applied to multi-step syntheses of oxane-2,4-dione derivatives.

Biocatalysis: Employing enzymes to catalyze key steps in the synthetic sequence could offer unparalleled stereoselectivity and sustainability. Lipases and esterases, for example, could be explored for the resolution of racemic intermediates or the formation of the lactone ring.

Synthetic StrategyPotential AdvantagesRelevant Precedent
Asymmetric AnnulationHigh enantioselectivity, convergent synthesis.Construction of 2,6-disubstituted-4-methylene tetrahydropyrans. nih.gov
OrganocatalysisMetal-free, environmentally benign, high stereocontrol.Widely used in modern asymmetric synthesis.
Flow ChemistryImproved safety, scalability, and reaction control.Applied in the synthesis of various heterocyclic compounds. mdpi.com
BiocatalysisHigh selectivity, mild reaction conditions, green chemistry.Enzymatic resolution and synthesis of lactones.

Exploration of Undiscovered Reactivity Pathways and Transformations

The dione (B5365651) functionality within the oxane ring suggests a rich and complex reactivity profile that remains largely untapped. The presence of two carbonyl groups, an ester (lactone), and a ketone, along with stereocenters, offers multiple sites for chemical transformation.

Future research should explore:

Selective Carbonyl Chemistry: Developing reagents and conditions to selectively target either the ketone at C4 or the lactone carbonyl at C2 for reactions such as olefination, reduction, or addition of organometallic reagents.

Enolate Chemistry: Investigating the formation and reaction of enolates at the C3 and C5 positions. The regioselectivity of enolate formation and subsequent alkylation, acylation, or aldol (B89426) reactions could lead to a diverse library of derivatives. The reactivity can be compared to well-understood dicarbonyl compounds like pentane-2,4-dione, which exhibits keto-enol tautomerism. noaa.govpearson.comcarlroth.com

Ring-Opening and Rearrangement Reactions: Exploring conditions that induce ring-opening of the lactone, followed by rearrangement or trapping with nucleophiles, could provide access to novel acyclic structures with high functionality.

Photochemical and Radical Reactions: The carbonyl groups could serve as handles for initiating photochemical reactions (e.g., Norrish type I or II) or radical transformations, opening avenues to complex polycyclic systems.

Advanced Computational Modeling for Mechanism Prediction and Property Optimization

In silico methods are indispensable tools for modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For the oxane-2,4-dione family, computational modeling can guide synthetic efforts and predict biological potential.

Key computational approaches include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to model transition states of potential synthetic reactions, predict spectroscopic properties (NMR, IR), and analyze the electronic structure to understand reactivity. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): If a series of oxane-2,4-dione derivatives is synthesized and tested for a specific biological activity, QSAR models can be built to correlate structural features with activity, guiding the design of more potent analogues. mdpi.com

Molecular Docking and Dynamics: These techniques can predict how these molecules might bind to biological targets such as enzymes or receptors. By simulating the interaction between the small molecule and a protein's active site, researchers can generate hypotheses about the mechanism of action and design compounds with improved binding affinity. nih.govresearchgate.net

Modeling TechniqueApplication for Oxane-2,4-diones
Density Functional Theory (DFT)Predicting reactivity, reaction mechanisms, and spectroscopic data. nih.govmdpi.com
QSARCorrelating chemical structure with biological activity to design new compounds. mdpi.com
Molecular DockingPredicting binding modes and affinities to protein targets. researchgate.net
Molecular Dynamics (MD)Simulating the dynamic behavior of the ligand-protein complex over time. nih.gov

Deeper Elucidation of In Vitro Biological Mechanisms and Target Identification

The structural similarity of the oxane-2,4-dione core to other biologically active heterocyclic systems, such as thiazolidine-2,4-diones (used in diabetes treatment) and imidazolidine-2,4-diones (possessing a wide range of pharmacological activities), suggests a potential for biological activity. researchgate.netresearchgate.net Future research should be directed towards systematic in vitro screening and mechanism-of-action studies.

Priorities for investigation include:

High-Throughput Screening: Screening a library of substituted oxane-2,4-diones against a broad range of biological targets, including kinases, proteases, and nuclear receptors, to identify initial hits.

Antiproliferative and Anticancer Studies: Evaluating the cytotoxicity of these compounds against various cancer cell lines. nih.govmdpi.com Follow-up studies would focus on identifying the cellular pathways affected, such as apoptosis, cell cycle arrest, or inhibition of angiogenesis. nih.gov

Enzyme Inhibition Assays: Based on structural motifs, these compounds could be tested as inhibitors of specific enzymes. For example, the dione structure might interact with enzymes involved in metabolic or signaling pathways.

Target Deconvolution: For compounds that show promising activity, identifying the specific molecular target is crucial. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed to pinpoint the protein(s) with which the compound interacts.

Application of Emerging Analytical Technologies for Structural and Mechanistic Studies

A thorough understanding of the structure, purity, and behavior of novel compounds relies on advanced analytical techniques. For the oxane-2,4-dione class, a combination of established and emerging methods will be essential.

Future analytical studies should leverage:

Advanced Mass Spectrometry (MS): Techniques like tandem MS (MS/MS) can be used for detailed structural elucidation of synthetic products and for identifying metabolites in biological systems. Coupling gas chromatography (GC) or high-performance liquid chromatography (HPLC) with MS provides a powerful tool for separation and identification. researchgate.netnih.govresearchgate.net

Chiral Chromatography: For asymmetric syntheses, methods such as enantioselective GC or HPLC are critical for determining the enantiomeric excess of the products. acs.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques (COSY, HSQC, HMBC) will be vital for unambiguous structure determination of complex derivatives. In situ NMR spectroscopy can also be used to monitor reaction kinetics and identify transient intermediates, providing insight into reaction mechanisms.

Supercritical Fluid Chromatography (SFC): This technique can be particularly useful for the analysis and purification of thermolabile compounds, offering a valuable alternative to GC and HPLC. researchgate.net

Analytical TechnologyPurpose
GC-MS / HPLC-MSSeparation, identification, and quantification of compounds and metabolites. researchgate.netnih.govnih.gov
Chiral ChromatographySeparation and quantification of enantiomers. acs.org
Advanced 2D NMRUnambiguous structural elucidation and mechanistic studies.
Supercritical Fluid Chromatography (SFC)Analysis and purification, especially for thermolabile compounds. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(Propan-2-yl)oxane-2,4-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions starting from precursors like substituted pyridine or oxane derivatives. For example, condensation of aldehydes with aminopyridines followed by cyclization under acidic or basic conditions is a common approach. Catalysts such as palladium or copper may enhance reaction efficiency, while solvents like DMF or toluene are critical for solubility and reactivity. Optimization of temperature (e.g., room temperature vs. reflux) and stoichiometry of reagents (e.g., propargyl bromide in nucleophilic substitutions) significantly impacts yield .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Analyze δ4.7 (alkyne protons) and δ2.4 (isopropyl groups) in 1^1H NMR, and confirm carbonyl groups via 13^{13}C NMR .
  • FT-IR : Identify characteristic stretches (e.g., C=O at ~1700 cm1^{-1}, alkyne C≡C at ~2125 cm1^{-1}) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for high-resolution structural determination, particularly for resolving stereochemistry .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : The compound is classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers away from oxidizers. Emergency procedures should include immediate rinsing for skin contact and activated charcoal for ingestion .

Advanced Research Questions

Q. How can reaction mechanisms for cyclization steps in the synthesis of this compound be elucidated?

  • Methodological Answer : Use isotopic labeling (e.g., 18^{18}O or 2^{2}H) to track oxygen or hydrogen migration during cyclization. Kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT calculations) can identify transition states and rate-determining steps. Compare pathways for acid-catalyzed vs. base-mediated cyclization to optimize selectivity .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. Perform:

  • Solvent-Dependent Studies : Test in polar (DMSO) vs. non-polar (CDCl3_3) solvents.
  • Tandem MS/MS : Fragment ions can distinguish isomeric byproducts.
  • Cross-Validation : Compare results with published crystallographic data (e.g., PubChem entries) to confirm assignments .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

  • Methodological Answer : Design a bioassay pipeline:

  • In Vitro Screening : Test antimicrobial activity via MIC assays against Gram-positive/negative bacteria.
  • Enzyme Inhibition Studies : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50_{50} determination.
  • SAR Analysis : Modify substituents (e.g., chlorophenyl vs. isopropyl groups) and correlate with activity trends .

Q. What advanced techniques optimize the enantiomeric purity of this compound?

  • Methodological Answer : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric synthesis. Use chiral HPLC with amylose-based columns for enantiomer separation. Monitor optical rotation ([α]D_D) and compare with racemic mixtures. Crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.